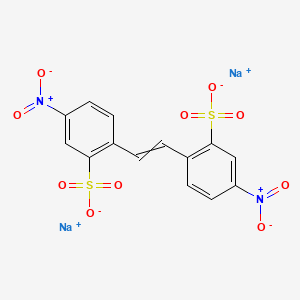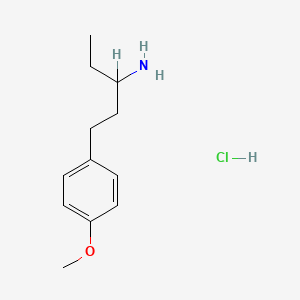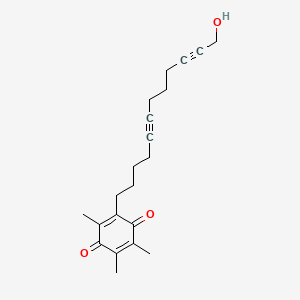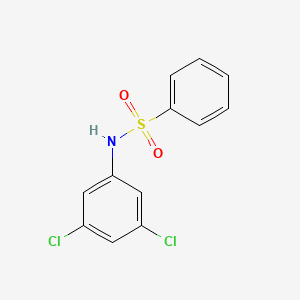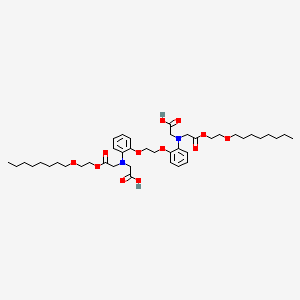
DP-b99
Vue d'ensemble
Description
DP-b99 est un dérivé lipophyle et perméable aux cellules de l'acide 1,2-bis(2-aminophénoxy)éthane-N,N,N',N'-tétraacétique. Il s'agit d'un chélateur des ions zinc et calcium activé par la membrane, récemment proposé comme agent thérapeutique. This compound s'est révélé prometteur dans le traitement des patients victimes d'un AVC aigu et d'autres affections neurologiques .
Applications De Recherche Scientifique
DP-b99 has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions and their effects on biological systems.
Biology: Investigated for its role in modulating matrix metalloproteinase activity and neuronal plasticity.
Industry: Potential applications in the development of metal ion chelators for various industrial processes.
Mécanisme D'action
Target of Action
DP-b99, also known as 2,2’-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((2-(2-(octyloxy)ethoxy)-2-oxoethyl)azanediyl))diacetic acid, primarily targets metal ions, specifically calcium, zinc, copper, and iron . These ions play a crucial role in various cellular processes and their homeostasis is essential for normal cell function .
Mode of Action
this compound is a lipophilic, cell permeable derivative of BAPTA, which selectively modulates the distribution of metal ions in a hydrophobic milieu . It acts as a membrane-activated chelator, selectively modulating the homeostasis of calcium, zinc, copper, and iron in the vicinity of cell membranes . This selective modulation is key to its neuroprotective properties .
Biochemical Pathways
The redistribution of metal ions and disturbances in metal ion homeostasis are key components in the cascade of events underlying cell damage in stroke . In the first hours post-stroke, ion disturbances cause excitatory cell damage and in the days and weeks following, they contribute to edema, inflammation, and cell death . This compound may inhibit neuronal plasticity driven by Matrix Metalloproteinases (MMPs), in particular MMP-9 .
Pharmacokinetics
Its lipophilic nature and cell permeability suggest that it may have good bioavailability .
Result of Action
this compound has been shown to attenuate zinc-induced neuronal cell death . It delays the onset and severity of PTZ-induced seizures in mice, displays a neuroprotective effect on kainate excitotoxicity in hippocampal organotypic slices, and blocks morphological reorganization of the dendritic spines evoked by a major neuronal MMP, MMP-9 .
Action Environment
Analyse Biochimique
Biochemical Properties
DP-b99 plays a crucial role in biochemical reactions by chelating zinc and calcium ions, which are essential cofactors for many enzymes and proteins. The compound interacts with matrix metalloproteinases (MMPs), particularly MMP-9, which are zinc-dependent extracellular proteases involved in synaptic plasticity, learning, and memory . By chelating zinc ions, this compound inhibits the activity of MMP-9, thereby modulating neuronal plasticity and potentially providing neuroprotection in pathological conditions such as stroke and neurodegeneration .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound delays the onset and severity of PTZ-induced seizures and displays neuroprotective effects against kainate excitotoxicity . The compound’s ability to chelate zinc and calcium ions affects cell signaling pathways that rely on these ions, thereby influencing gene expression and cellular metabolism. This compound’s modulation of MMP-9 activity also impacts the morphological reorganization of dendritic spines, which is crucial for synaptic plasticity and memory formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the chelation of zinc and calcium ions within cell membranes. This chelation process affects the function of proteins that require these ions for activation, such as MMP-9 . By binding to zinc ions, this compound inhibits the enzymatic activity of MMP-9, reducing its ability to degrade extracellular matrix components and modulate synaptic plasticity . Additionally, this compound’s interaction with calcium ions may influence calcium-dependent signaling pathways, further contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound can maintain its neuroprotective effects over extended periods, as evidenced by its ability to delay PTZ-induced seizures and protect against kainate excitotoxicity in hippocampal organotypic slices
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving ischemic stroke, a 4-day course of intravenous this compound at 1 mg/kg per day showed a significantly improved 90-day recovery rate compared to placebo . The primary endpoint of change in NIHSS score from baseline to 90 days was not met, indicating that the dosage and timing of administration are critical factors in achieving optimal therapeutic outcomes . High doses of this compound may also pose a risk of toxicity or adverse effects, necessitating careful dosage optimization in future studies.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate metal ion homeostasis. The compound’s chelation of zinc and calcium ions affects the activity of enzymes and proteins that rely on these ions for their function By modulating metal ion concentrations, this compound can influence metabolic flux and metabolite levels, potentially impacting cellular metabolism and energy production
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to integrate into cell membranes, where it can chelate zinc and calcium ions in the vicinity of membrane-bound proteins . This localization is crucial for this compound’s ability to modulate metal ion homeostasis and exert its neuroprotective effects. The distribution of this compound within tissues may also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is primarily within cell membranes, where it interacts with membrane-bound proteins and chelates zinc and calcium ions . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The compound’s activity and function are closely tied to its subcellular localization, as its interactions with metal ions and proteins are dependent on its proximity to cell membranes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : DP-b99 est synthétisé par une série de réactions chimiques impliquant la modification de l'acide 1,2-bis(2-aminophénoxy)éthane-N,N,N',N'-tétraacétiqueDes conditions réactionnelles spécifiques, telles que la température, le pH et les solvants, sont optimisées pour obtenir un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle de this compound implique l'adaptation à l'échelle industrielle du processus de synthèse en laboratoire. Cela inclut l'utilisation de réacteurs à grande échelle, un contrôle précis des conditions réactionnelles et des techniques de purification telles que la cristallisation et la chromatographie afin de garantir que le produit final respecte les normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : DP-b99 subit plusieurs types de réactions chimiques, notamment :
Oxydation et réduction : Ces réactions peuvent se produire dans des conditions spécifiques, affectant la stabilité et l'activité de this compound.
Réactifs et conditions courants :
Chélation : Implique généralement la présence d'ions métalliques tels que le zinc et le calcium dans un solvant approprié.
Oxydation et réduction : Peut impliquer des agents oxydants comme le peroxyde d'hydrogène ou des agents réducteurs comme le borohydrure de sodium.
Principaux produits formés : Le produit principal des réactions de this compound est le complexe chélaté avec les ions métalliques, qui est crucial pour ses propriétés neuroprotectrices .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Industrie : Applications potentielles dans le développement de chélateurs d'ions métalliques pour divers processus industriels.
5. Mécanisme d'action
This compound exerce ses effets en modulant sélectivement la distribution des ions métalliques, en particulier le zinc et le calcium, dans les membranes cellulaires. Cette modulation contribue à maintenir l'homéostasie des ions métalliques, prévenant l'excitotoxicité et les dommages cellulaires. Les propriétés neuroprotectrices de this compound sont attribuées à sa capacité à inhiber l'activité des métalloprotéinases matricielles, à réduire l'inflammation et à protéger contre la mort cellulaire neuronale .
Composés similaires :
Acide 1,2-bis(2-aminophénoxy)éthane-N,N,N',N'-tétraacétique : Le composé parent de this compound, connu pour ses propriétés de chélation des ions métalliques.
Acide éthylènediaminetétraacétique : Un autre chélateur bien connu utilisé dans diverses applications, mais moins sélectif et perméable que this compound.
Unicité de this compound : this compound se distingue par sa nature lipophyle et sa perméabilité cellulaire, qui lui permettent de cibler sélectivement les ions métalliques dans les membranes cellulaires. Cette propriété unique améliore son potentiel thérapeutique, en particulier dans la neuroprotection et le traitement des affections neurologiques .
Comparaison Avec Des Composés Similaires
1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid: The parent compound of DP-b99, known for its metal ion chelating properties.
Ethylenediaminetetraacetic acid: Another well-known chelator used in various applications, but less selective and permeable compared to this compound.
Uniqueness of this compound: this compound stands out due to its lipophilic nature and cell permeability, which allows it to selectively target metal ions within cell membranes. This unique property enhances its therapeutic potential, particularly in neuroprotection and the treatment of neurological conditions .
Propriétés
IUPAC Name |
2-[2-[2-[2-[carboxymethyl-[2-(2-octoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octoxyethoxy)-2-oxoethyl]anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64N2O12/c1-3-5-7-9-11-17-23-51-25-27-55-41(49)33-43(31-39(45)46)35-19-13-15-21-37(35)53-29-30-54-38-22-16-14-20-36(38)44(32-40(47)48)34-42(50)56-28-26-52-24-18-12-10-8-6-4-2/h13-16,19-22H,3-12,17-18,23-34H2,1-2H3,(H,45,46)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBVHPWUIHWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCOC(=O)CN(CC(=O)O)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)OCCOCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187908 | |
| Record name | DP-b 99 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
DP-b99 is a discovery product, rationally designed using D-Pharm’s proprietary technology, Membrane Active Chelators (MAC). Considerable evidence suggests that redistribution of metal ions and disturbances in metal ion homeostasis are key components in the cascade of events underlying cell damage in stroke. In the first hours post-stroke ion disturbances cause excitatory cell damage and in the days and weeks following they contribute to edema, inflammation and cell death. DP-b99 is a novel approach to neuroprotection based on selective modulation of calcium, zinc, copper and iron homeostasis in the vicinity of cell membranes. | |
| Record name | DP-b99 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
222315-88-0 | |
| Record name | DP-b99 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222315880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DP-b 99 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DP-B99 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDX7IXK9CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)
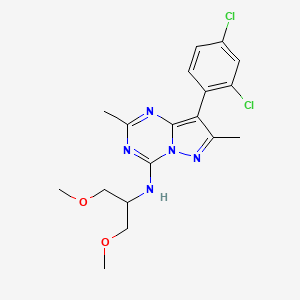
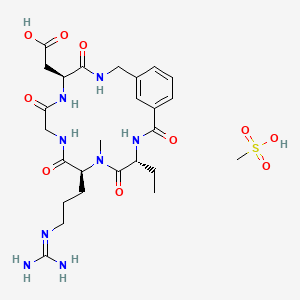
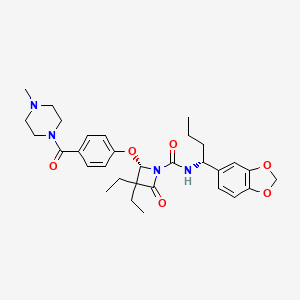
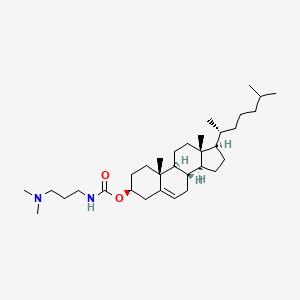
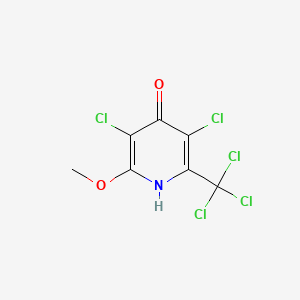
![2-hydroxypropane-1,2,3-tricarboxylic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(5-oxooxolane-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B1670839.png)
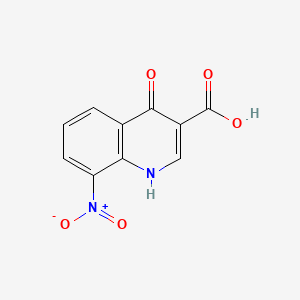
![5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole](/img/structure/B1670841.png)
